molecular formula C11H9ClO2S B068398 Naphthalen-2-ylmethanesulfonyl Chloride CAS No. 161448-78-8

Naphthalen-2-ylmethanesulfonyl Chloride

Cat. No.: B068398
CAS No.: 161448-78-8
M. Wt: 240.71 g/mol
InChI Key: PJHVZZODQMXUDU-UHFFFAOYSA-N
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Description

Naphthalen-2-ylmethanesulfonyl chloride is an organic compound with the molecular formula C11H9ClO2S. It is a derivative of naphthalene, where a methanesulfonyl chloride group is attached to the second position of the naphthalene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalen-2-ylmethanesulfonyl chloride can be synthesized through the reaction of naphthalene-2-methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs in an inert atmosphere at room temperature .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-ylmethanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .

Mechanism of Action

The mechanism of action of naphthalen-2-ylmethanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various sulfonyl derivatives. This reactivity is exploited in many synthetic applications .

Comparison with Similar Compounds

Similar Compounds

  • Benzene-1-sulfonyl chloride
  • Toluene-4-sulfonyl chloride
  • Naphthalene-1-sulfonyl chloride

Uniqueness

Naphthalen-2-ylmethanesulfonyl chloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in certain synthetic applications where other sulfonyl chlorides may not be as effective .

Properties

IUPAC Name

naphthalen-2-ylmethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2S/c12-15(13,14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHVZZODQMXUDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161448-78-8
Record name naphthalen-2-ylmethanesulfonyl chloride
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